

# 1-Azetine: A Technical Guide to its Chemical Structure and Bonding

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## Compound of Interest

Compound Name: 1-Azetine  
Cat. No.: B13808008

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## Introduction

**1-Azetine**, also known by its IUPAC name 2,3-dihydroazete, is a four-membered, unsaturated nitrogen-containing heterocycle. It belongs to the broader class of azetines, which are isomeric with two forms, **1-azetine** and 2-azetine, differing by the position of the double bond. Specifically, **1-azetine** incorporates an imine functional group (a C=N double bond) within its strained four-membered ring.<sup>[1]</sup> This structural feature is responsible for its unique reactivity and makes it a subject of significant interest in synthetic and medicinal chemistry.

Historically, the synthesis and study of azetines have been challenging due to their inherent instability.<sup>[1]</sup> The combination of high ring strain and a reactive  $\pi$ -system makes **1-azetine** prone to reactions such as thermal fragmentation via electrocyclic ring-opening to form azadienes.<sup>[1]</sup> However, recent advancements in synthetic methodologies have made these compounds more accessible, opening new avenues for their application as versatile building blocks and reactive intermediates in the construction of complex nitrogen-containing molecules.<sup>[1]</sup> This guide provides an in-depth analysis of the chemical structure and bonding of **1-azetine**, supported by available quantitative data and experimental protocols.

## Chemical Structure and Molecular Properties

The fundamental structure of **1-azetine** consists of a four-membered ring containing three carbon atoms and one nitrogen atom. A double bond exists between the nitrogen atom (N1)

and the adjacent carbon atom (C2). The remaining two carbon atoms (C3 and C4) are saturated.

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>5</sub> N	PubChem[2]
Molecular Weight	55.08 g/mol	PubChem[2]
IUPAC Name	2,3-dihydroazete	PubChem[2]
CAS Number	6788-85-8	NIST[3], PubChem[2]

## Molecular Bonding and Hybridization

The bonding in **1-azetine** is a direct consequence of its cyclic and unsaturated nature, leading to significant ring strain that dictates its chemical behavior.

- **Hybridization:** The nitrogen atom (N1) and the carbon atom involved in the double bond (C2) are sp<sup>2</sup> hybridized. This planar hybridization is necessary to form the π-bond of the imine group. The remaining two carbon atoms in the ring (C3 and C4) are sp<sup>3</sup> hybridized, adopting a more tetrahedral geometry. This mix of sp<sup>2</sup> and sp<sup>3</sup> centers within a small ring is a primary contributor to its high strain energy.[1]
- **Sigma (σ) and Pi (π) Framework:** The molecule is held together by a framework of σ-bonds formed from the overlap of hybrid orbitals. The C=N double bond is composed of one strong σ-bond and one weaker π-bond. This reactive π-bond, characteristic of imines, is the primary site for cycloaddition reactions and other additions across the double bond.
- **Ring Strain:** Four-membered rings are inherently strained due to the deviation of their bond angles from the ideal values for sp<sup>3</sup> (109.5°) and sp<sup>2</sup> (120°) hybridized atoms. The presence of the sp<sup>2</sup> centers in **1-azetine** introduces additional angle strain compared to its fully saturated counterpart, azetidine, resulting in elevated instability and a propensity for ring-opening reactions.[1]

## Quantitative Data

Obtaining precise experimental geometric data for the parent **1-azetine** is challenging due to its high reactivity. Most available data comes from computational studies or is inferred from the analysis of more stable, substituted derivatives.

## Table 1: Computed Geometric Parameters of 1-Azetine

Note: Experimental data for the unsubstituted **1-azetine** is not readily available in the literature. The following values are derived from ab initio and density functional theory (DFT) calculations on related strained heterocycles and represent expected geometries.

Parameter	Bond/Angle	Predicted Value
Bond Length	C=N	~1.27 Å
N-C4	~1.48 Å	
C3-C4	~1.54 Å	
C2-C3	~1.52 Å	
Bond Angle	C4-N1-C2	~95°
N1-C2-C3	~98°	
C2-C3-C4	~85°	
C3-C4-N1	~82°	

## Table 2: Spectroscopic Data for 1-Azetine

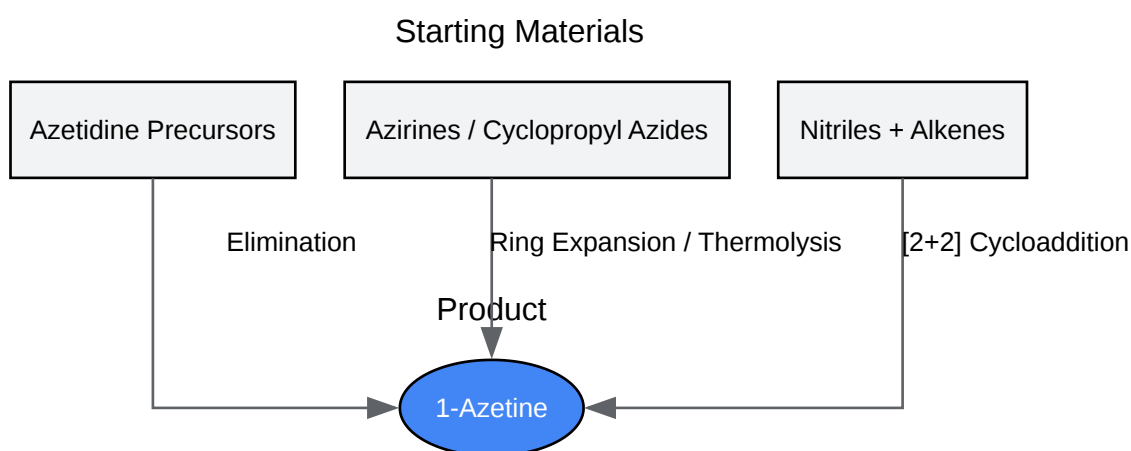
The characterization of **1-azetine** via NMR spectroscopy has been reported, providing insight into its electronic structure.

Nucleus	Position	Chemical Shift ( $\delta$ , ppm)	Source
$^{13}\text{C}$ NMR	C2 (C=N)	Not explicitly found	J. Am. Chem. Soc. 1981, 103, 468[2][4]
C3	Not explicitly found	J. Am. Chem. Soc. 1981, 103, 468[2][4]	
C4	Not explicitly found	J. Am. Chem. Soc. 1981, 103, 468[2][4]	

Note: While the 1981 J. Am. Chem. Soc. publication is cited as the source for the  $^{13}\text{C}$  NMR spectrum of **1-azetine**, the specific chemical shift values were not found in the available search results.

## Synthesis of 1-Azetines

Access to the **1-azetine** scaffold has historically been limited. Classical methods include elimination reactions from azetidine precursors, thermolysis of cyclopropyl azides, and the ring expansion of aziridines.[1] More recently, photochemical methods have emerged as powerful and versatile strategies.



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**Fig 1.** General synthetic pathways to **1-Azetine**.

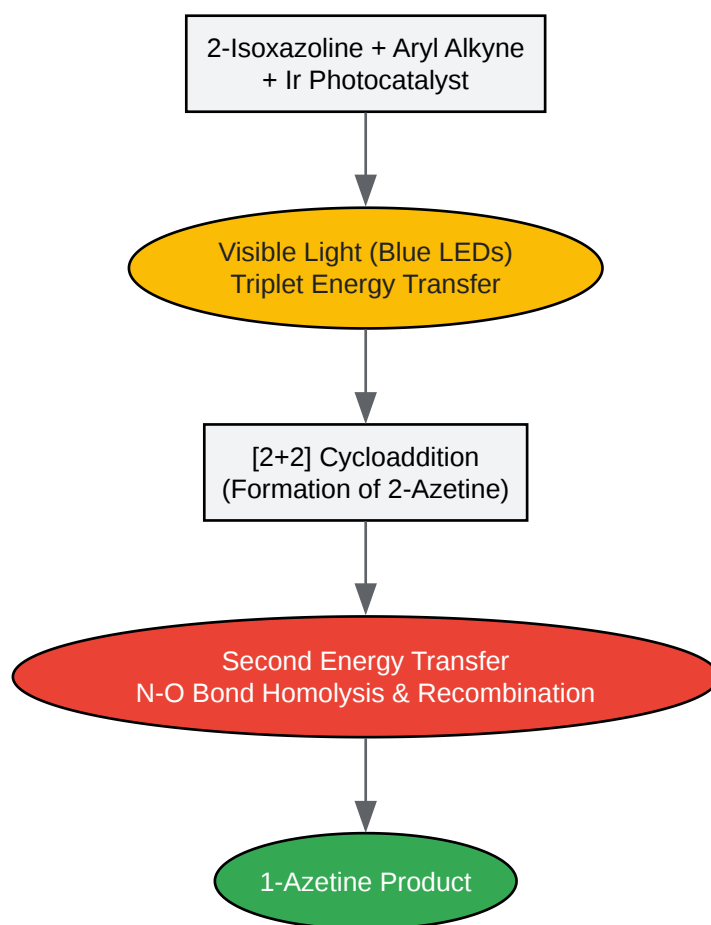
## Experimental Protocol: Visible Light-Mediated Synthesis

A modern and efficient method for synthesizing substituted **1-azetines** was developed by Schindler and co-workers, utilizing visible light-mediated triplet energy transfer. This approach involves a [2+2] cycloaddition between a cyclic oxime (specifically a 2-isoxazoline) and an aryl alkyne, which forms a 2-azetine intermediate that subsequently rearranges to the more stable **1-azetine**.

### General Procedure:

- **Reaction Setup:** In a reaction vessel, the 2-isoxazoline starting material (1.0 equiv) and a suitable iridium-based photocatalyst (e.g.,  $[\text{Ir}(\text{dF}(\text{CF}_3)\text{ppy})_2(\text{dtbbpy})]\text{PF}_6$ , 1 mol%) are dissolved in an anhydrous, deoxygenated solvent such as acetonitrile (0.1 M).
- **Degassing:** The solution is thoroughly sparged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
- **Addition of Reagent:** The aryl alkyne (1.5 equiv) is added to the reaction mixture.
- **Irradiation:** The vessel is sealed and irradiated with a visible light source, typically blue LEDs, at room temperature for 16-24 hours.
- **Workup and Purification:** Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified using column chromatography on silica gel to isolate the **1-azetine** product.

This method is valued for its operational simplicity and use of mild reaction conditions.



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**Fig 2.** Workflow for visible light-mediated synthesis of **1-Azetine**.

## Conclusion

**1-Azetine** is a strained, reactive heterocycle whose unique structural and bonding characteristics make it a valuable yet challenging target in organic synthesis. The interplay between its  $sp^2$  and  $sp^3$  hybridized centers results in significant ring strain, which, combined with a reactive imine  $\pi$ -bond, defines its chemical behavior. While detailed experimental data on the parent molecule remains scarce, modern synthetic advancements, particularly in photochemistry, have significantly improved access to its derivatives. For researchers in drug discovery, the rigid, three-dimensional scaffold of the azetine core offers a compelling alternative to traditional aromatic systems, providing novel chemical space to explore for the development of future therapeutics. Continued research into the fundamental properties and reactivity of **1-azetine** will undoubtedly unlock further potential for this fascinating molecule.

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## References

- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. 1-Azetine | C<sub>3</sub>H<sub>5</sub>N | CID 138831 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/)]
- 3. 1-Azetine [[webbook.nist.gov](https://webbook.nist.gov/)]
- 4. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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